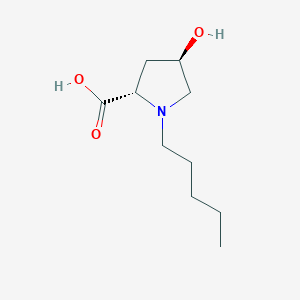
(4R)-4-Hydroxy-1-pentyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Hydroxy-1-pentyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth carbon and a pentyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-1-pentyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced at the fourth carbon through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Pentylation: The introduction of the pentyl group is carried out through an alkylation reaction. This involves the use of pentyl halides (e.g., pentyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Hydroxy-1-pentyl-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) in dichloromethane.
Major Products
Oxidation: (4R)-4-Oxo-1-pentyl-L-proline.
Reduction: this compound (regeneration).
Substitution: (4R)-4-Chloro-1-pentyl-L-proline.
Applications De Recherche Scientifique
(4R)-4-Hydroxy-1-pentyl-L-proline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of proline-based drugs and inhibitors.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It is studied for its potential role in modulating enzyme activity and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4R)-4-Hydroxy-1-pentyl-L-proline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pentyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Hydroxy-1-pentyl-L-proline: The enantiomer of (4R)-4-Hydroxy-1-pentyl-L-proline, differing in the configuration at the fourth carbon.
(4R)-4-Hydroxy-1-butyl-L-proline: Similar structure but with a butyl group instead of a pentyl group.
(4R)-4-Hydroxy-1-pentyl-D-proline: The D-enantiomer of the compound, differing in the overall stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl and a pentyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
90245-01-5 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-pentylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-11-7-8(12)6-9(11)10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)/t8-,9+/m1/s1 |
Clé InChI |
FJALMPNMNFUOLE-BDAKNGLRSA-N |
SMILES isomérique |
CCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canonique |
CCCCCN1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
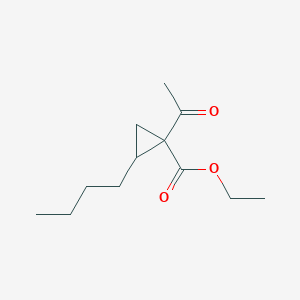
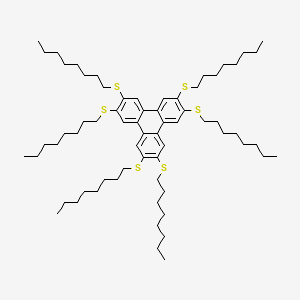

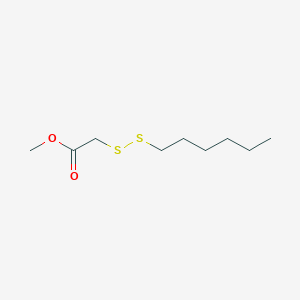
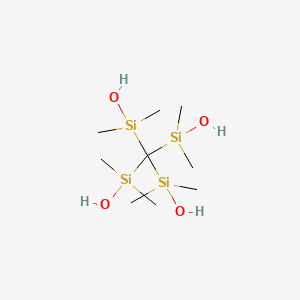
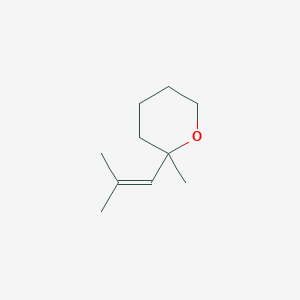
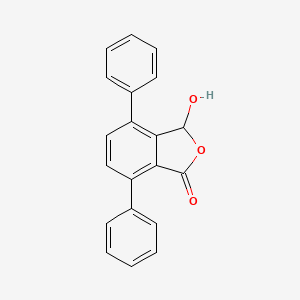
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
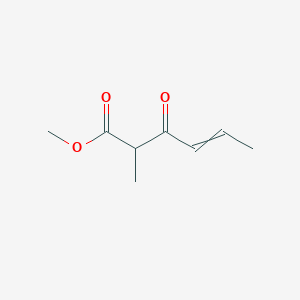
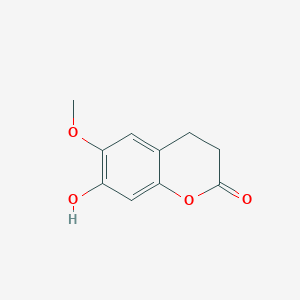
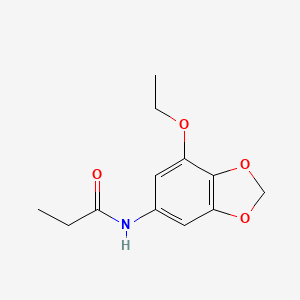
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
